molecular formula C9H6N4O6S2 B14938933 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B14938933
M. Wt: 330.3 g/mol
InChI Key: UFOCQXBIQASTKF-UHFFFAOYSA-N
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Description

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features both nitro and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide typically involves the nitration of precursor compounds. One common method involves the nitration of 2-aminothiazole, followed by sulfonation to introduce the benzenesulfonamide group . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nitration and sulfonation steps, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide is not fully understood. it is believed to interact with biological molecules through its nitro and thiazole groups. These interactions may involve the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C9H6N4O6S2

Molecular Weight

330.3 g/mol

IUPAC Name

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H6N4O6S2/c14-12(15)6-3-1-2-4-7(6)21(18,19)11-9-10-5-8(20-9)13(16)17/h1-5H,(H,10,11)

InChI Key

UFOCQXBIQASTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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